molecular formula C14H11Cl2N3O B11462174 5-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one

5-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B11462174
M. Wt: 308.2 g/mol
InChI Key: CGYBEQWIZPJTQJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chloromethyl, chlorophenyl, and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the chloromethyl group: This step often involves the chloromethylation of the pyrazolo[1,5-a]pyrimidine core using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride.

    Substitution with the chlorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazolo[1,5-a]pyrimidine core is reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

5-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Similar structure but with a triazolo[1,5-a]pyrimidine core.

    5-(Chloromethyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one: Lacks the chlorophenyl group.

    3-(4-Chlorophenyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one: Lacks the chloromethyl group.

Uniqueness

5-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to the presence of both chloromethyl and chlorophenyl groups, which may contribute to its distinct chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

5-(chloromethyl)-3-(4-chlorophenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C14H11Cl2N3O/c1-8-13(9-2-4-10(16)5-3-9)14-17-11(7-15)6-12(20)19(14)18-8/h2-6,18H,7H2,1H3

InChI Key

CGYBEQWIZPJTQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CCl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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